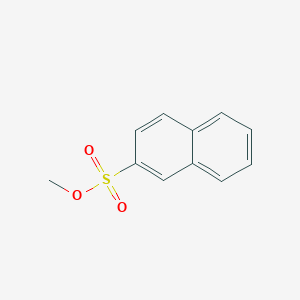
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide is a chemical compound with the molecular formula C12H15ClN2OS and a molecular weight of 270.7783 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide typically involves the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Formation of the Propanamide Moiety: The intermediate is then reacted with a suitable amine, such as isopropylamine, under controlled conditions to form the propanamide moiety.
Final Coupling Reaction: The final step involves the coupling of the chlorophenyl sulfanyl intermediate with the propanamide moiety under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)ethanamide
- 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)butanamide
- 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)pentanamide
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and sulfanyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
5727-80-0 |
|---|---|
Molecular Formula |
C12H15ClN2OS |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide |
InChI |
InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)7-8-17-11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
GGQFQHAOZLBEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
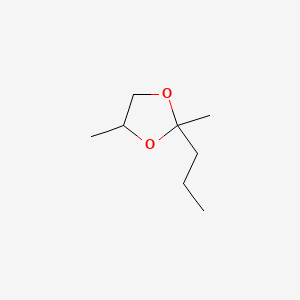
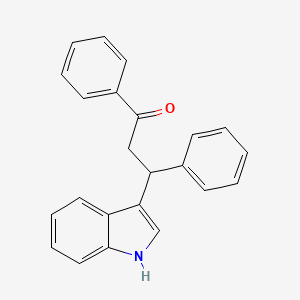
amino}benzoate](/img/structure/B14730682.png)
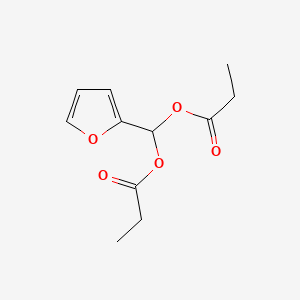
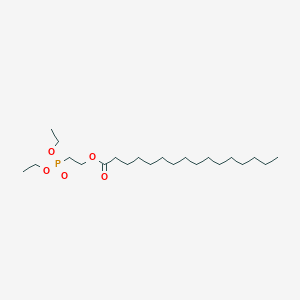
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)

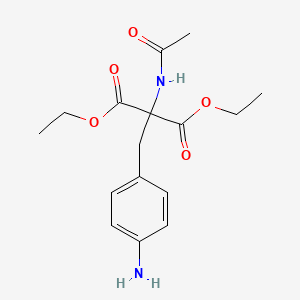
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

